molecular formula C18H29NO4S B5578615 (3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol

(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol

Cat. No. B5578615
M. Wt: 355.5 g/mol
InChI Key: USBGMQOOGATXMR-SJLPKXTDSA-N
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Description

This section typically introduces the compound, its relevance, and its significance in the field. However, the exact compound "(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol" has not been directly studied in available literature. Instead, studies on related compounds, such as furan derivatives and piperidine derivatives, provide insights that might be relevant to understanding its properties and synthesis.

Synthesis Analysis

The synthesis of related furan and piperidine derivatives involves several chemical reactions including cross-coupling reactions, Paal-Knorr synthesis, and reactions involving methylthio substitutions. For example, 3-methylthio-substituted furans can be prepared from aryl methyl ketones using copper(II) oxide, iodine, and dimethyl sulfoxide, showcasing a methodology that could potentially apply to the synthesis of similar compounds (Yin et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined by X-ray diffraction, indicating the types of studies that might be applied to determine the structure of "(3R*,4R*)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-4-ethylpiperidine-3,4-diol" (Minga, 2005).

Chemical Reactions and Properties

The chemical reactions involving furan and piperidine derivatives include nucleophilic substitutions, alkylation, and acylation. These reactions can lead to various products with different functional groups, which in turn influence the chemical properties of these compounds. For instance, furan derivatives can undergo regio- and stereoselective synthesis processes (Harikrishnan et al., 2013).

properties

IUPAC Name

[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4S/c1-4-6-9-24-12-14-10-15(23-13(14)3)17(21)19-8-7-18(22,5-2)16(20)11-19/h10,16,20,22H,4-9,11-12H2,1-3H3/t16-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBGMQOOGATXMR-SJLPKXTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSCC1=C(OC(=C1)C(=O)N2CCC(C(C2)O)(CC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCSCC1=C(OC(=C1)C(=O)N2CC[C@@]([C@@H](C2)O)(CC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(butylsulfanylmethyl)-5-methylfuran-2-yl]-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]methanone

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